1-Iodobutane

Overview

Description

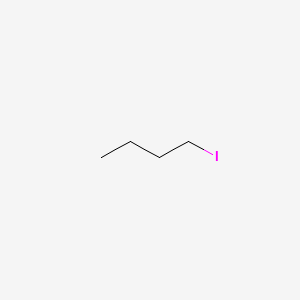

1-Iodobutane (C₄H₉I) is a primary haloalkane with a molecular weight of 184.02 g/mol. Its stability is moderate, though it decomposes upon heating to release toxic hydrogen iodide gas . The compound is highly reactive in nucleophilic substitution (SN2) reactions due to the polarizable iodine atom and relatively weak C–I bond (bond dissociation energy: ~238 kJ/mol) . Industrially, this compound serves as an alkylating agent in organic synthesis, a precursor for pharmaceuticals, and a quaternizing agent in polymer chemistry .

Preparation Methods

Synthesis from 1-Butanol via Hydroiodic Acid

The direct conversion of 1-butanol to 1-iodobutane using hydroiodic acid (HI) or its precursors remains one of the most widely employed methods. This approach leverages the nucleophilic substitution of the hydroxyl group by iodide, typically facilitated by acidic conditions.

Reagents and Reaction Conditions

A modified Vogel’s procedure involves reacting 1-butanol with red phosphorus and elemental iodine under reflux1. The phosphorus acts as a catalyst, generating hydroiodic acid in situ:

2 + 2 \, \text{P} \rightarrow 2 \, \text{PI}3 \quad \text{(in situ generation of HI)}

Subsequent reaction with 1-butanol proceeds via an Sₙ2 mechanism:

4\text{H}9\text{OH} + \text{HI} \rightarrow \text{C}4\text{H}9\text{I} + \text{H}_2\text{O} \quad

Optimization Data

-

Molar Ratios : 1-butanol (0.2 mol), red phosphorus (0.089 mol), iodine (0.2 mol)1.

-

Temperature : Reflux at 120–130°C for 2–3 hours.

-

Yield : 60–70% after distillation1.

Practical Considerations

-

Safety : Red phosphorus is pyrophoric, requiring careful handling under inert atmospheres1.

-

Workup : The crude product is washed with sodium bicarbonate to neutralize excess HI, followed by drying over anhydrous sodium sulfate1.

Halide Exchange via the Finkelstein Reaction

The Finkelstein reaction enables the preparation of this compound from 1-bromobutane or 1-chlorobutane through an Sₙ2 mechanism. This method exploits the solubility differences between sodium halides in acetone, driving the equilibrium toward iodide formation.

Reaction Mechanism and Procedure

In a typical setup, 1-bromobutane reacts with sodium iodide in anhydrous acetone:

4\text{H}9\text{Br} + \text{NaI} \rightarrow \text{C}4\text{H}9\text{I} + \text{NaBr} \quad

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Sodium iodide | 0.1 mol (15 g) | |

| Acetone volume | 80 mL | |

| Reflux time | 20 minutes | |

| Distillation range | 125–135°C |

Limitations and Alternatives

-

Substrate Scope : Tertiary halides exhibit poor reactivity due to steric hindrance .

-

Chloride Substrates : 1-Chlorobutane requires prolonged reflux (≥6 hours) and higher NaI concentrations .

Hydroiodination of But-1-ene

But-1-ene serves as an alternative feedstock through hydroiodination, though this method is less common due to the instability of HI gas. Anti-Markovnikov addition is achieved using peroxide initiators.

Two-Step Synthesis

-

Hydrobromination :

-

Finkelstein Reaction :

Yield Considerations

-

Purity : Distillation at 129°C isolates this compound from unreacted alkene and byproducts1.

Comparative Analysis of Methods

Mechanistic Insights and Kinetic Studies

Recent NMR and calorimetry studies have quantified the kinetics of Sₙ2 reactions involving this compound. For instance, the reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethyl sulfoxide exhibits an activation enthalpy () of 86.8 kJ/mol and a negative entropy (), consistent with a bimolecular mechanism . These findings underscore the steric challenges posed by the butyl group compared to smaller alkyl iodides .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions (SN2 Mechanism)

1-iodobutane undergoes bimolecular nucleophilic substitution (SN2) due to its primary alkyl structure, which minimizes steric hindrance. Key findings include:

Rate Law and Kinetics

-

The rate of SN2 reactions follows second-order kinetics:

Steric and Solvent Effects

-

Steric hindrance : Reactions with bulky nucleophiles like DABCO (1,4-diazabicyclo[2.2.2]octane) are slower for this compound compared to iodomethane due to increased steric crowding at the reaction center .

-

Solvent polarity : Polar aprotic solvents (e.g., DMSO, acetonitrile) accelerate SN2 reactions by stabilizing transition states. Activation energies (ΔH‡) range from 58–72 kJ/mol depending on the solvent .

Competition with Elimination Reactions (E1/E2 Mechanisms)

Under specific conditions, this compound may undergo elimination to form 1-butene, competing with substitution:

Reaction Conditions

-

Strong bases (e.g., hydroxide ions) and high temperatures favor elimination .

-

Tertiary substrates predominantly undergo elimination (E2), but primary substrates like this compound exhibit minimal elimination unless forced by extreme conditions .

Thermodynamic Parameters

-

Elimination with DABCO in methanol shows an enthalpy of reaction (ΔH) of −92 kJ/mol , indicating exothermicity .

Thermal Decomposition and Stability

This compound decomposes under heat or light, releasing toxic hydrogen iodide (HI):

-

Stability : Light-sensitive; forms explosive mixtures with air at concentrations of 1.8–8.6% (v/v) .

Comparative Reactivity with Other Halogenoalkanes

This compound reacts faster than bromo- or chloroalkanes in SN2 due to the superior leaving-group ability of iodide (I⁻):

| Halogenoalkane | Relative Reaction Rate (SN2) |

|---|---|

| This compound | 1.0 (reference) |

| 1-bromobutane | 0.03 |

| 1-chlorobutane | <0.001 |

| Data from competition experiments in acetone . |

Scientific Research Applications

Chemical Properties and Stability

1-Iodobutane is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohol and ether. It has a relatively stable structure but can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which can be replaced by nucleophiles under appropriate conditions . Its physical and chemical properties make it suitable for various applications.

Medicinal Chemistry

This compound is utilized in the synthesis of pharmaceutical compounds. For example, it serves as an alkylating agent in the preparation of various triazole derivatives that exhibit anti-inflammatory activity. These derivatives are synthesized through the alkylation of triazole-thiones with this compound, demonstrating its utility in drug development .

Case Study: Synthesis of Anti-Inflammatory Compounds

- Objective : To synthesize S-alkylated 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives.

- Method : Alkylation of triazole-thiones with this compound.

- Outcome : Successful synthesis of compounds with demonstrated anti-inflammatory properties.

Organic Synthesis

In organic chemistry, this compound is frequently employed as a reagent in nucleophilic substitution reactions. Its reactivity allows for the formation of various carbon-carbon bonds, making it valuable in synthesizing more complex organic molecules.

Reaction Kinetics

Research indicates that reactions involving this compound generally proceed slower than those involving iodomethane due to steric hindrance from the butyl group. For instance, studies measuring reaction rates with DABCO (1,4-diazabicyclo[2.2.2]octane) showed that the first substitution reaction rate constant was in methanol at elevated temperatures .

Environmental Applications

This compound has been studied for its role in bioremediation processes. Certain bacterial strains can utilize halogenated alkanes like this compound as sole carbon and energy sources. This characteristic is particularly valuable for developing biocatalysts aimed at degrading environmental pollutants.

Case Study: Biodegradation Potential

- Organism : Rhizobium sp.

- Application : Utilization of this compound as a carbon source.

- Significance : Potential for developing bioremediation strategies to clean contaminated sites.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference compound in mass spectrometry and NMR spectroscopy due to its well-defined spectral characteristics. The mass spectrum can reveal information about molecular structure and fragmentation patterns, aiding in compound identification .

Data Tables

Mechanism of Action

1-Iodobutane acts primarily as an electrophile in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the substitution of the butyl group by various nucleophiles. This mechanism involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to iodine, leading to the displacement of the iodine atom .

Comparison with Similar Compounds

Reactivity in Hydrolysis Reactions

1-Iodobutane exhibits faster hydrolysis rates compared to 1-bromobutane and 1-chlorobutane due to the weaker C–I bond. Experimental results in aqueous silver nitrate show the following reactivity order:

This compound > 1-Bromobutane > 1-Chlorobutane

| Compound | Precipitate Color | Reaction Time (Minutes) |

|---|---|---|

| This compound | Yellow (AgI) | < 5 |

| 1-Bromobutane | Cream (AgBr) | ~10–15 |

| 1-Chlorobutane | White (AgCl) | > 30 |

This trend aligns with bond strength (C–Cl: 327 kJ/mol; C–Br: 285 kJ/mol; C–I: 238 kJ/mol) and leaving group ability (I⁻ > Br⁻ > Cl⁻) .

SN2 Reaction Kinetics with DABCO

In reactions with 1,4-diazabicyclo[2.2.2]octane (DABCO), this compound shows solvent-dependent kinetics. In dimethyl sulfoxide (DMSO), the rate constant ($k1$) is 0.067 M⁻¹s⁻¹ , while in acetonitrile (AcN), $k1 = 0.015–0.016 M⁻¹s⁻¹**. The higher rate in DMSO is attributed to its polar aprotic nature, stabilizing transition states more effectively . Comparatively, iodomethane reacts faster ($k_1 = 0.12 M⁻¹s⁻¹$ in DMSO), but steric hindrance from the butyl group in this compound reduces its reactivity relative to smaller iodoalkanes .

Physical and Thermodynamic Properties

| Property | This compound | 1-Bromobutane | 1-Chlorobutane |

|---|---|---|---|

| Boiling Point (°C) | 130–131 | 101–102 | 78–79 |

| Density (g/cm³, 25°C) | 1.615 | 1.276 | 0.886 |

| Molar Mass (g/mol) | 184.02 | 137.02 | 92.57 |

| Refractive Index (nD) | 1.497 (303.15 K) | 1.439 (303.15 K) | 1.401 (303.15 K) |

This compound’s higher density and boiling point stem from greater molecular weight and polarizability. Its refractive index deviations in aromatic hydrocarbon mixtures (e.g., benzene, toluene) suggest strong intermolecular interactions, including charge transfer and dipole-induced dipole forces .

Enzymatic Substrate Specificity

Haloalkane dehalogenases show higher activity toward this compound than 1-bromobutane or 1-chlorobutane. For Sphingomonas paucimobilis UT26, catalytic efficiency ($k{cat}/Km$) for this compound is 3.5×10³ M⁻¹s⁻¹, compared to 1.2×10³ M⁻¹s⁻¹ for 1-bromobutane.

Key Research Findings

- Solvent Effects : DMSO accelerates SN2 reactions of this compound by stabilizing ionic intermediates, yielding 4.5× higher $k_1$ than in AcN .

- Steric Hindrance : Despite its reactivity, this compound’s reaction rates with DABCO are slower than iodomethane due to steric crowding at the β-carbon .

- Thermodynamic Data : Hydrolysis of this compound is exothermic ($\Delta H = -126 \, \text{kJ/mol}$ in AcN), with entropy-driven spontaneity at room temperature .

Biological Activity

1-Iodobutane, a halogenated alkane, is an organic compound with the formula C4H9I. Its biological activity has garnered attention due to its potential applications in medicine, agriculture, and environmental science. This article explores the various biological activities associated with this compound, including its antimicrobial properties, role in dehalogenation processes, and applications in drug development.

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antibiofilm activities of iodinated hydrocarbons, including this compound. A notable study screened various iodinated compounds for their effectiveness against pathogens such as Vibrio parahaemolyticus and Staphylococcus aureus. The findings indicated that iodinated compounds could effectively inhibit biofilm formation and reduce bacterial virulence factors. Specifically, compounds like iodopropynyl butylcarbamate (IPBC), a derivative of iodobutane, displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Iodinated Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Iodopropynyl Butylcarbamate (IPBC) | 50 | Vibrio parahaemolyticus, Staphylococcus aureus |

| This compound | TBD | TBD |

Dehalogenation Activity

This compound has been studied for its substrate specificity in the context of haloalkane dehalogenases , enzymes that catalyze the removal of halogens from organic compounds. Research indicates that this compound is among the substrates tested for enzyme activity, showing significant potential for bioremediation applications. The systematic analysis of various haloalkane substrates revealed that this compound could be effectively utilized by engineered haloalkane dehalogenases, which are crucial for detoxifying halogenated organic pollutants .

Pharmacological Applications

In the pharmaceutical industry, this compound serves as a versatile intermediate in the synthesis of various drugs. Its derivatives are utilized in creating compounds with enhanced biological activity. For instance, modifications to the structure of naringenin with O-alkyl chains, including those derived from iodobutane, have shown increased biological activity against cancer cells . This suggests that this compound may play a role in developing novel therapeutic agents.

Case Study: Biodegradation of Iodobutane

A study focused on the biodegradation of iodobutane demonstrated its potential for environmental remediation. The research involved assessing the degradation rates of iodobutane by microbial communities under anaerobic conditions. Results indicated that specific strains could effectively utilize iodobutane as a carbon source while simultaneously reducing its toxic effects on the environment .

Q & A

Basic Research Questions

Q. What factors explain the faster hydrolysis rate of 1-iodobutane compared to 1-chlorobutane and 1-bromobutane?

- Methodological Answer : The hydrolysis rate is governed by the nucleophilic substitution (SN2) mechanism , where bond dissociation energy and leaving group ability are critical. The C-I bond in this compound has the lowest bond energy (~209 kJ/mol) compared to C-Br (~285 kJ/mol) and C-Cl (~327 kJ/mol), facilitating faster cleavage. Experimental studies using silver nitrate precipitation show the order: This compound > 1-bromobutane > 1-chlorobutane > chlorobenzene . To replicate, mix haloalkanes with aqueous ethanol and AgNO₃, monitor precipitate formation, and compare reaction times.

Q. How does the boiling point of this compound compare to other haloalkanes, and what molecular properties explain this?

- Methodological Answer : this compound has a higher boiling point (130°C) than 1-chlorobutane (78°C) due to greater molecular weight (184 g/mol vs. 92.5 g/mol) and higher polarizability of the iodine atom, which strengthens van der Waals interactions. This can be verified using distillation experiments or computational methods (e.g., molecular dynamics simulations) .

Q. What are standard synthetic routes for preparing this compound in the lab?

- Methodological Answer :

- From 1-butanol : Use red phosphorus and iodine (P/I₂) under reflux (e.g., CH₃(CH₂)₃OH + I₂ → CH₃(CH₂)₃I + H₂O) .

- Finkelstein reaction : React 1-chlorobutane with NaI in dry acetone (CH₃(CH₂)₃Cl + NaI → CH₃(CH₂)₃I + NaCl). Monitor purity via GC-MS or NMR .

Advanced Research Questions

Q. How can reaction kinetics of this compound with nucleophiles be quantified using calorimetry?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) and rate constants (k). For example, reacting this compound with DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile yields ΔH = −126 kJ/mol and k = 0.015 M⁻¹s⁻¹. Fit data using kinetic models (e.g., Berkeley Madonna) to account for side reactions or volatility issues .

Q. How does the ratio of this compound to 1,4-diiodobutane affect anion-exchange membrane performance?

- Methodological Answer : In polyketone-based membranes, increasing this compound content (5–20%) reduces crosslinking density, enhancing flexibility but lowering thermal stability. For example:

| Sample | 1,4-Diiodobutane (%) | This compound (%) |

|---|---|---|

| PK30IMq | 100 | 0 |

| PK30IMq_80 | 80 | 20 |

| Characterize using tensile testing, TGA, and ion conductivity measurements . | ||

Q. What solvent systems optimize this compound reactivity in substitution reactions?

- Methodological Answer : Binary mixtures (e.g., this compound with xylenes) alter viscosity and activation parameters. For toluene mixtures, excess molar volume (Vᴱ) and viscosity deviations (Δη) follow the Redlich-Kister equation , with optimal reactivity at 308.15 K. Use viscometry and density measurements to validate solvent effects .

Q. How can computational models predict this compound’s behavior in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to analyze transition states and activation energies. Compare with experimental rates (e.g., hydrolysis in AgNO₃/ethanol). Address discrepancies by adjusting solvation models (e.g., PCM vs. SMD) .

Q. Contradictions and Data Gaps

Q. Why are acute toxicity data for this compound inconsistently reported in safety studies?

- Methodological Answer : Existing SDS sheets lack oral LD₅₀ or carcinogenicity data . To address this, design in vitro assays (e.g., MTT tests on mammalian cells) or collaborate with regulatory bodies to standardize testing protocols.

Q. How do steric effects influence this compound’s reactivity in bulky nucleophile systems?

- Methodological Answer : Compare reactions with hindered (e.g., tert-butoxide) vs. unhindered nucleophiles (e.g., hydroxide). Use kinetic isotope effects (KIE) or isotopic labeling (¹³C NMR) to probe transition-state geometry .

Q. Tables for Key Data

Table 1: Hydrolysis Rates of Haloalkanes

Table 2: Calorimetry Parameters for this compound-DABCO Reaction

| Solvent | ΔH (kJ/mol) | k (M⁻¹s⁻¹) |

|---|---|---|

| Acetonitrile | −126 | 0.015 |

| DMSO | −123 | 0.067 |

| Source: Isothermal calorimetry |

Properties

IUPAC Name |

1-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGBZBJJOKUPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862157 | |

| Record name | 1-Iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | n-Butyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

13.9 [mmHg] | |

| Record name | n-Butyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-69-8, 25267-27-0 | |

| Record name | Butyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025267270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/607A6CC46R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.